molecular formula C16H15NO4 B3015504 2-(3-formylphenoxy)-N-(2-methoxyphenyl)acetamide CAS No. 713502-46-6

2-(3-formylphenoxy)-N-(2-methoxyphenyl)acetamide

Cat. No.: B3015504
CAS No.: 713502-46-6
M. Wt: 285.299
InChI Key: STLKPZPRUKSJEL-UHFFFAOYSA-N
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Description

2-(3-formylphenoxy)-N-(2-methoxyphenyl)acetamide is an organic compound that features a formyl group attached to a phenoxy ring, which is further connected to an acetamide moiety

Scientific Research Applications

2-(3-formylphenoxy)-N-(2-methoxyphenyl)acetamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-formylphenoxy)-N-(2-methoxyphenyl)acetamide typically involves the reaction of 3-formylphenol with 2-methoxyaniline in the presence of acetic anhydride. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently acetylated to yield the final product. The reaction conditions often include refluxing the reactants in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-formylphenoxy)-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

    Oxidation: 2-(3-carboxyphenoxy)-N-(2-methoxyphenyl)acetamide.

    Reduction: 2-(3-hydroxyphenoxy)-N-(2-methoxyphenyl)acetamide.

    Substitution: 2-(3-nitrophenoxy)-N-(2-methoxyphenyl)acetamide.

Mechanism of Action

The mechanism of action of 2-(3-formylphenoxy)-N-(2-methoxyphenyl)acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its formyl and acetamide functional groups. These interactions can modulate biological pathways, leading to the observed pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-formylphenoxy)-N-(2-hydroxyphenyl)acetamide
  • 2-(3-formylphenoxy)-N-(2-chlorophenyl)acetamide
  • 2-(3-formylphenoxy)-N-(2-fluorophenyl)acetamide

Uniqueness

2-(3-formylphenoxy)-N-(2-methoxyphenyl)acetamide is unique due to the presence of both a formyl and a methoxy group, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and chemical reactivity, making it a valuable compound for further research and development .

Properties

IUPAC Name

2-(3-formylphenoxy)-N-(2-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c1-20-15-8-3-2-7-14(15)17-16(19)11-21-13-6-4-5-12(9-13)10-18/h2-10H,11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STLKPZPRUKSJEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)COC2=CC=CC(=C2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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